molecular formula C14H12FNO2 B141135 (3-Fluorophenyl)carbamic acid benzyl ester CAS No. 149524-47-0

(3-Fluorophenyl)carbamic acid benzyl ester

Cat. No. B141135
M. Wt: 245.25 g/mol
InChI Key: LHLKGCMCFFJNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related fluorophenyl carbamic acid esters involves several steps, including esterification, oxidation, and catalytic reduction. For instance, the synthesis of a related compound, [(2S)-(3-Fluorophenyl)-(1S)-(5-oxotetrahydrofuran-2-yl)ethyl]carbamic acid tert-butyl ester, starts from S-BOC-(3-fluorophenyl)alanine and involves a Barbier reaction followed by oxidative opening of an acetal group and selective reduction . This suggests that the synthesis of (3-Fluorophenyl)carbamic acid benzyl ester could also involve complex steps, including protection and deprotection of functional groups, to ensure the correct stereochemistry and functional group positioning.

Molecular Structure Analysis

The molecular structure of compounds with fluorophenyl groups and carbamic acid esters can be quite complex. For example, the crystal structure of a related compound, {4-[3-(4-fluoro-phenyl)-acryloyl]-phenyl}-carbamic acid tert-butyl ester, shows intermolecular hydrogen bonding and non-planar benzene rings with a dihedral angle of 11.11°, indicating that the presence of the fluorophenyl group can influence the overall molecular conformation . This information can be extrapolated to suggest that (3-Fluorophenyl)carbamic acid benzyl ester may also exhibit specific conformational characteristics due to the influence of the fluorophenyl group.

Chemical Reactions Analysis

The fluorophenyl group is known to participate in various chemical reactions due to the electronegativity of the fluorine atom. In the context of carbamic acid esters, the presence of the fluorophenyl group could affect the reactivity of the ester moiety. For example, the synthesis of 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves esterification, rearrangement, and cyclization steps, which are influenced by the fluorine substituent . These reactions could be relevant when considering the chemical reactivity of (3-Fluorophenyl)carbamic acid benzyl ester.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorophenyl carbamic acid esters are not directly discussed in the provided papers. However, the presence of the fluorophenyl group is likely to affect properties such as solubility, boiling point, and stability. For instance, the antiproliferative effects of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters against breast cancer cell lines indicate that the introduction of a fluorine atom can significantly enhance biological activity . This suggests that (3-Fluorophenyl)carbamic acid benzyl ester may also exhibit unique biological properties due to the presence of the fluorophenyl group.

Scientific Research Applications

Structural Analysis and Synthesis

  • Absolute Configuration Analysis : X-ray diffraction studies on compounds related to (3-Fluorophenyl)carbamic acid benzyl ester, specifically the benzyl ester of 3-methyl-4-phenyl-4-piperidinecarboxylic acid, reveal details about their absolute configurations and molecular geometries (Peeters, Blaton, & Ranter, 1994).
  • Stereospecific Nickel-Catalyzed Cross-Coupling : Research on stereospecific coupling of benzylic carbamates (a class including (3-Fluorophenyl)carbamic acid benzyl ester) with arylboronic esters has been developed. This process allows control over the stereochemistry of the product, critical in pharmaceutical synthesis (Harris et al., 2013).

Pharmacological Research

  • Analysis of Analogues for Physostigmine-Like Action : A study evaluated various carbamic esters (including analogues of (3-Fluorophenyl)carbamic acid benzyl ester) for actions similar to physostigmine, a drug used in treating disorders like glaucoma and myasthenia gravis (Aeschlimann & Reinert, 1931).

Material Synthesis

  • Large-Scale Synthesis Development : Research focused on synthetic methods for large-scale production of substituted aromatic alkynes, including (S)-[4-(3-chloro-5-ethynyl-4-fluoro-phenyl)-1-methyl-butyl]-carbamic acid benzyl ester, highlighting the importance of these compounds in industrial applications (Martynow, Hanselmann, Duffy, & Bhattacharjee, 2019).

Antibacterial Agents Development

  • Gram-Positive Bacteria Inhibition : A series of (3-benzyl-5-hydroxyphenyl)carbamates, closely related to (3-Fluorophenyl)carbamic acid benzyl ester, showed potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria, indicating potential applications in developing new antibacterial agents (Liang et al., 2020).

Environmental Safety and Degradation

  • Deprotection Studies for Environmental Safety : Studies on the deprotection of tert-butyl carbamates, esters, and ethers, which include derivatives similar to (3-Fluorophenyl)carbamic acid benzyl ester, have been conducted to understand their breakdown and impact on the environment. These studies focus on using mild and environmentally benign reagents for deprotection (Li et al., 2006).

properties

IUPAC Name

benzyl N-(3-fluorophenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO2/c15-12-7-4-8-13(9-12)16-14(17)18-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHLKGCMCFFJNCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358442
Record name Benzyl (3-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Fluorophenyl)carbamic acid benzyl ester

CAS RN

149524-47-0
Record name (3-Fluorophenyl)carbamic acid benzyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=149524-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl (3-fluorophenyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Fluorophenyl)-carbamic acid benzyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of the 3-fluoro-phenylamine (1015, 18.7 g, 168.3 mmol) in tetrahydrofuran (THF, 150 mL) was treated with potassium carbonate (K2CO3, 46.45 g, 336.6 mmol, 2.0 equiv) and H2O (150 mL) before a solution of benzyl chloroformate (CBZCl, 31.58 g, 185.1 mmol, 26.1 mL, 1.1 equiv) in THF (50 mL) was dropwise added into the reaction mixture at room temperature under N2. The resulting reaction mixture was stirred at room temperature for 2 h. When TLC showed that the reaction was complete, the reaction mixture was treated with H2O (100 mL) and ethyl acetate (EtOAc, 100 mL). Tire two layers were separated, and the aqueous layer was extracted with EtOAc (2×100 mL). The combined organic extracts were washed with H2O (2×100 mL) and saturated NaCl aqueous solution (100 mL), dried over MgSO4, and concentrated in vacuo. The residue was further dried in vacuo to afford the crude, (3-fluoro-phenyl)-carbamic acid benzyl ester (2, 39.2 g, 41.23 g theoretical, 95%) as pale-yellow oil, which was found to be essentially pure and was directly used in the subsequent reactions without further purifications. For 1016: 1H NMR (300 MHz, CDCl3) δ 5.23 (s, 2H, OCH2Ph), 6.75-6.82 (m, 2H), 7.05 (dd, 1H, J=1.4, 8.2 Hz), 7.22-7.45 (m, 6H); C14H12FNO2, LCMS (EI) m/e 246 (M++H).
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
46.45 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
26.1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of the crude regioisomeric mixture of (5R)-3-[2-Fluoro-4′-({[1-(4-methoxy-benzyl)-1H-[1,2,3]triazol-4-ylmethyl]-amino}-methyl)-biphenyl-4-yl]-5-[1,2,3]triazol-1-ylmethyl-oxazolidin-2-one (SC-167-71, 0.30 g, 0.528 mmol) in trifluoroacetic acid (TFA, 10 mL) was warmed up to 65-70° C., and the resulting reaction mixture was stirred at 65-70° C. for 12 h. When TLC and HPLC/MS showed that the deprotection reaction was complete, the solvents were removed in vacuo. The residual solids were then heated with ethyl acetate (EtOAc, 10 mL) and H2O (15 mL) before being treated with a saturated aqueous solution of sodium carbonate (30 mL) at room temperature. The resulting mixture was then stirred at room temperature for 1 h before the solids were collected by filtration, washed with EtOAc (2×20 mL) and H2O (2×20 mL), and dried in vacuo at 40-45° C. to afford the crude, (5R)-3-(2-Fluoro-4′-{[(1H-[1,2,3]triazol-4-ylmethyl)-amino]-methyl}-biphenyl-4-yl)-5-[1,2,3]triazol-1-ylmethyl-oxazolidin-2-one (Compound 2 as the free base, 0.18 g, 0.24 g theoretical, 75%) as off-white powders, which by HPLC/MS and 1H NMR was found to be one pure regioisomer. For Compound 2 as the free base: 1H NMR (300 MHz, DMSO-d6) δ 3.71-3.77 (two br. s, 4H, Ar1CH2NHCH2Ar2), 3.93-3.98 (m, 1H), 4.26-4.32 (t, 1H), 4.86 and 4.87 (d, 2H), 5.14-5.22 (m, 1H), 7.35-7.59 (m, 7H, aromatic-H), 7.74 and 7.78 (s, 2H, triazole-CH), 8.19 (s, 1H, triazole-CH); C22H21FN8O2, LCMS (EI) m/e 449(M++H) and 471 (M++Na).
Name
(5R)-3-[2-Fluoro-4′-({[1-(4-methoxy-benzyl)-1H-[1,2,3]triazol-4-ylmethyl]-amino}-methyl)-biphenyl-4-yl]-5-[1,2,3]triazol-1-ylmethyl-oxazolidin-2-one
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluorophenyl)carbamic acid benzyl ester
Reactant of Route 2
Reactant of Route 2
(3-Fluorophenyl)carbamic acid benzyl ester
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(3-Fluorophenyl)carbamic acid benzyl ester
Reactant of Route 4
Reactant of Route 4
(3-Fluorophenyl)carbamic acid benzyl ester
Reactant of Route 5
Reactant of Route 5
(3-Fluorophenyl)carbamic acid benzyl ester
Reactant of Route 6
Reactant of Route 6
(3-Fluorophenyl)carbamic acid benzyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.